molecular formula C15H11NO5 B6400447 2-(3-Acetylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261904-33-9

2-(3-Acetylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6400447
CAS RN: 1261904-33-9
M. Wt: 285.25 g/mol
InChI Key: BWWUGKXQQCUSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Acetylphenyl)-4-nitrobenzoic acid, 95% (2-AP4NB) is an organic compound derived from the acetylation of 3-phenyl-4-nitrobenzoic acid. It is a white, crystalline solid with a melting point of 178-180°C. 2-AP4NB is used in a variety of scientific research applications, including synthesis of pharmaceuticals, studies on biological systems, and as a reagent for organic synthesis.

Scientific Research Applications

2-(3-Acetylphenyl)-4-nitrobenzoic acid, 95% has a variety of applications in scientific research. It is used as a reagent for organic synthesis and as a starting material for the synthesis of pharmaceuticals. It is also used in studies on biological systems, such as enzyme inhibition and cellular metabolism.

Mechanism of Action

2-(3-Acetylphenyl)-4-nitrobenzoic acid, 95% acts as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of many drugs and xenobiotics, and its inhibition can lead to drug-drug interactions and adverse reactions. In addition, 2-(3-Acetylphenyl)-4-nitrobenzoic acid, 95% can also act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-(3-Acetylphenyl)-4-nitrobenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CYP2C9 and acetylcholinesterase, as well as to inhibit the growth of cancer cells in vitro. In addition, 2-(3-Acetylphenyl)-4-nitrobenzoic acid, 95% has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

2-(3-Acetylphenyl)-4-nitrobenzoic acid, 95% has several advantages for laboratory experiments. It is a relatively stable compound with a low melting point, which makes it easy to handle and store. In addition, its use as a reagent for organic synthesis and as a starting material for the synthesis of pharmaceuticals makes it a useful tool for research. However, the use of 2-(3-Acetylphenyl)-4-nitrobenzoic acid, 95% may be limited due to its potential to inhibit the activity of CYP2C9, as well as its potential to have adverse effects on cellular metabolism.

Future Directions

The potential applications of 2-(3-Acetylphenyl)-4-nitrobenzoic acid, 95% are numerous. Future research could focus on further exploring its use as a reagent for organic synthesis, as well as its potential applications in the synthesis of pharmaceuticals. Additionally, further research could be done to explore its potential to inhibit the activity of other enzymes, such as cytochrome P450 1A2 (CYP1A2) and cytochrome P450 3A4 (CYP3A4). Additionally, future research could focus on further exploring its potential biochemical and physiological effects, as well as its potential to have adverse effects on cellular metabolism. Finally, further research could focus on exploring its potential applications in the treatment of various diseases, such as cancer and neurological disorders.

Synthesis Methods

The synthesis of 2-(3-Acetylphenyl)-4-nitrobenzoic acid, 95% begins with the acetylation of 3-phenyl-4-nitrobenzoic acid using acetic anhydride. The reaction is carried out in a solvent such as acetonitrile or dichloromethane at a temperature of 80-90°C. The reaction yields a white crystalline solid, which is then recrystallized from a suitable solvent.

properties

IUPAC Name

2-(3-acetylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-9(17)10-3-2-4-11(7-10)14-8-12(16(20)21)5-6-13(14)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWUGKXQQCUSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689760
Record name 3'-Acetyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261904-33-9
Record name [1,1′-Biphenyl]-2-carboxylic acid, 3′-acetyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261904-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Acetyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.